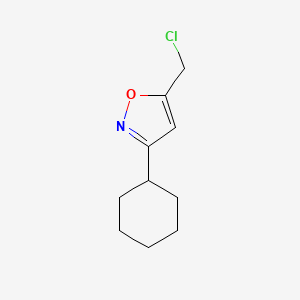

5-(Chloromethyl)-3-cyclohexylisoxazole

Description

Current Perspectives on Heterocyclic Chemistry and Isoxazole (B147169) Scaffolds

Heterocyclic chemistry is a cornerstone of modern organic and medicinal chemistry, as cyclic compounds containing atoms other than carbon are integral to the structure of countless natural products, pharmaceuticals, and functional materials. tandfonline.com Among the vast array of heterocyclic systems, five-membered rings containing nitrogen and oxygen, such as isoxazoles, have garnered significant attention. sunyempire.edursc.org The isoxazole ring is considered a "privileged scaffold" in drug discovery, meaning its structure is frequently found in biologically active compounds across a range of therapeutic areas. nih.govrsc.org

The utility of the isoxazole scaffold stems from several key properties. It is an aromatic ring system that is relatively stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate. The arrangement of nitrogen and oxygen atoms influences the electron distribution within the ring, allowing for a variety of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological targets like enzymes and receptors. tandfonline.com Furthermore, the isoxazole nucleus is a versatile synthetic handle, amenable to various chemical modifications at its substituent positions (C3, C4, and C5), enabling the systematic exploration of structure-activity relationships (SAR). nih.gov

Strategic Importance of Chloromethyl-Functionalized Heterocycles in Synthetic Design

The introduction of a chloromethyl (-CH₂Cl) group onto a heterocyclic core, as seen in 5-(chloromethyl)-3-cyclohexylisoxazole, is a common and effective strategy in synthetic organic chemistry. nih.gov This functional group acts as a potent electrophilic site, rendering the adjacent carbon atom susceptible to nucleophilic attack. This reactivity allows the chloromethyl group to serve as a versatile "handle" for the elaboration of the parent molecule. researchgate.net

Through nucleophilic substitution reactions, the chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. researchgate.netgoogleapis.com This capability facilitates the introduction of diverse functional groups and the construction of more complex molecular architectures. For instance, reacting a chloromethyl-functionalized heterocycle with an amine can form a new carbon-nitrogen bond, a key linkage in many pharmaceutical compounds. googleapis.com Similarly, reaction with an alcohol or phenol (B47542) under Williamson ether synthesis conditions can produce ether linkages. researchgate.net

Evolution of Isoxazole Synthetic Methodologies Pertinent to Substituted Variants

The synthesis of the isoxazole ring has been a subject of extensive research for over a century, leading to a diverse portfolio of synthetic methods. nih.gov The evolution of these methodologies reflects the broader trends in organic synthesis, moving towards greater efficiency, selectivity, and sustainability.

The most fundamental and widely employed method for constructing the isoxazole ring is the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgwikipedia.org This reaction typically involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). researchgate.net The reaction of a nitrile oxide with an alkyne directly yields the aromatic isoxazole ring. nih.gov This method is highly versatile, as the substituents on both the nitrile oxide and the alkyne can be varied to produce a wide array of substituted isoxazoles. A significant aspect of this reaction is its regioselectivity; the reaction of a terminal alkyne with a nitrile oxide generally leads to the formation of 3,5-disubstituted isoxazoles. organic-chemistry.org

Another classical approach involves the condensation of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone. researchgate.net This method provides a reliable route to isoxazoles when the appropriate three-carbon precursor is readily available.

More recent advancements in isoxazole synthesis have focused on improving reaction conditions and expanding the substrate scope. These include:

Metal Catalysis: The use of catalysts, particularly copper(I) and gold(III) salts, has been shown to accelerate 1,3-dipolar cycloadditions and, in some cases, control regioselectivity. organic-chemistry.orgijpca.org These methods often allow for milder reaction conditions.

One-Pot Procedures: Multi-component, one-pot reactions have been developed to streamline the synthesis. For example, procedures exist where the nitrile oxide is generated in situ from an aldoxime and then immediately trapped by an alkyne, avoiding the isolation of the potentially unstable nitrile oxide intermediate. organic-chemistry.org

Green Chemistry Approaches: To align with the principles of sustainable chemistry, methods utilizing microwave irradiation or ultrasound have been developed. mdpi.comrsc.org These techniques can significantly reduce reaction times and often lead to higher yields with cleaner reaction profiles.

Solid-Phase Synthesis: The adaptation of isoxazole synthesis to solid-phase methodologies has enabled the efficient parallel synthesis of isoxazole libraries for drug discovery. nih.gov In this approach, either the alkyne or the nitrile oxide precursor is attached to a solid support, facilitating purification by simple filtration.

These evolving methodologies provide chemists with a powerful and flexible toolkit for the preparation of specifically substituted isoxazoles like this compound, tailored for various applications in science and technology.

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-3-cyclohexyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h6,8H,1-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAUWBAOTYXXGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NOC(=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Derivatization Pathways

Reactivity of the Chloromethyl Moiety in 5-(Chloromethyl)-3-cyclohexylisoxazole

The 5-(chloromethyl) group is a key functional handle for derivatization. Its reactivity is analogous to that of a primary benzylic halide, characterized by its susceptibility to nucleophilic substitution, its potential to participate in coupling reactions, and its propensity for elimination under specific conditions.

The primary chloride of the chloromethyl group is an excellent electrophilic site for nucleophilic attack. The reaction can proceed through either an SN1 or SN2 mechanism, with the operative pathway being highly dependent on the reaction conditions. youtube.com

SN2 Mechanism : This pathway is generally favored for primary halides. It involves a backside attack by a nucleophile in a single, concerted step, leading to an inversion of stereochemistry if the carbon were chiral. For this compound, strong nucleophiles (e.g., thiolates, cyanides, azides) in polar aprotic solvents (such as DMF or DMSO) would promote the SN2 pathway. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. Research on analogous compounds, such as 3-chloromethyl-5-phenylisoxazoles, has demonstrated successful substitution with various nucleophiles including methoxy (B1213986) groups, phenylsulfanyl groups, and morpholine (B109124) residues under conditions conducive to SN2 reactions. researchgate.net

SN1 Mechanism : While less common for primary halides, an SN1 mechanism could become competitive under certain conditions. This pathway involves a two-step process initiated by the departure of the leaving group (Cl⁻) to form a carbocation intermediate, which is then captured by a nucleophile. The potential for resonance stabilization of the resulting primary carbocation by the adjacent isoxazole (B147169) ring could facilitate this pathway, particularly in polar protic solvents (like ethanol (B145695) or water) and with weaker nucleophiles. However, the formation of a primary carbocation is generally high in energy, making this pathway less likely than SN2 unless significant resonance stabilization is present or rearrangement can occur.

The choice of nucleophile and solvent system is therefore critical in directing the outcome of the substitution reaction, as summarized in the table below.

| Nucleophile | Solvent | Predominant Mechanism | Expected Product |

| Sodium Azide (B81097) (NaN₃) | DMF | SN2 | 5-(Azidomethyl)-3-cyclohexylisoxazole |

| Potassium Cyanide (KCN) | DMSO | SN2 | (3-Cyclohexylisoxazol-5-yl)acetonitrile |

| Sodium Thiophenoxide (NaSPh) | Ethanol | SN2 | 5-((Phenylthio)methyl)-3-cyclohexylisoxazole |

| Methanol (CH₃OH) | Methanol (solvolysis) | SN1/SN2 Borderline | 5-(Methoxymethyl)-3-cyclohexylisoxazole |

| Water (H₂O) | Water (hydrolysis) | SN1/SN2 Borderline | (3-Cyclohexylisoxazol-5-yl)methanol |

The chloromethyl group can also be engaged in carbon-carbon and carbon-heteroatom bond formation through radical and organometallic pathways.

Radical Reactions : Free radical reactions can be initiated using radical initiators like azobisisobutyronitrile (AIBN) or photochemically. These reactions can be used for couplings, such as in decarbonylative coupling reactions where a radical generated at the chloromethyl position could couple with other radical species. hokudai.ac.jp This provides a pathway for the installation of various alkyl or aryl groups.

Organometallic Coupling Reactions : While classic cross-coupling reactions like Suzuki or Stille typically employ aryl or vinyl halides, the chloromethyl group can be converted into a suitable substrate for such transformations. For instance, conversion to the corresponding organometallic reagent (e.g., a Grignard or organozinc reagent) would allow for coupling with various electrophiles. Alternatively, it can act as an electrophile in Kumada-type couplings with Grignard reagents or in Negishi couplings with organozinc reagents, often catalyzed by palladium or nickel complexes.

A significant side pathway that competes with nucleophilic substitution is elimination. Under the influence of a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination reaction can occur, leading to the formation of 5-methylene-3-cyclohexyl-4,5-dihydroisoxazole. This reaction involves the abstraction of a proton from the methyl group and the concurrent expulsion of the chloride ion. The choice of a non-nucleophilic, strong base and higher temperatures typically favors elimination over substitution.

Intrinsic Reactivity of the Isoxazole Heterocycle

The isoxazole ring is an aromatic heterocycle, and its reactivity is governed by the electronic effects of the constituent nitrogen and oxygen atoms. chemicalbook.com It can participate in reactions involving both electrophilic and nucleophilic attack and is susceptible to ring-opening under energetic conditions.

Electrophilic Attack : The isoxazole ring is considered a π-excessive heterocycle. chemicalbook.com Due to the electron-donating effect of the oxygen atom and the electron-withdrawing nature of the nitrogen, electrophilic aromatic substitution occurs most readily at the C4 position, which has the highest electron density. reddit.com Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation, although forcing conditions may be required compared to more activated aromatic systems. The presence of the cyclohexyl group at C3 and the chloromethyl group at C5 will influence the reactivity, but the C4 position remains the most probable site for attack.

Nucleophilic Attack : The isoxazole ring itself is generally resistant to nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups or upon conversion to a quaternary isoxazolium salt. acs.orgnih.gov Nucleophilic attack, when it does occur, is directed to the C3 or C5 positions, which are more electron-deficient. The presence of a good leaving group at these positions would be necessary for a substitution reaction to proceed.

| Reaction Type | Reagent | Position of Attack | Product Type |

| Electrophilic Nitration | HNO₃/H₂SO₄ | C4 | 4-Nitro derivative |

| Electrophilic Bromination | Br₂/FeBr₃ | C4 | 4-Bromo derivative |

| Electrophilic Acylation | RCOCl/AlCl₃ | C4 | 4-Acyl derivative |

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under thermal or photochemical conditions, leading to a variety of ring-opening and rearrangement products. wikipedia.orgnih.gov

Photochemical Reactions : UV irradiation of isoxazoles can induce N-O bond homolysis. wikipedia.org This process often leads to the formation of a transient azirine intermediate, which can then rearrange to form a more stable oxazole. nih.govacs.org This photochemical isomerization is a known transformation for isoxazoles. nih.gov Alternatively, the intermediates can be trapped by nucleophiles if present in the reaction medium.

Thermal Reactions : At high temperatures, isoxazoles can also undergo ring-opening. The specific products depend on the substitution pattern. For example, thermal valence isomerizations of certain substituted isoxazoles have been reported. acs.org

Reductive/Base-Catalyzed Ring Opening : The isoxazole ring can be opened reductively (e.g., by catalytic hydrogenation), which typically cleaves the N-O bond to yield an enaminoketone or related species. Strong bases can also induce ring-opening, often by deprotonating a substituent or the ring itself, initiating a cascade that results in N-O bond scission. researchgate.net For instance, treatment of some isoxazoles with base can lead to the formation of α-cyanoketones. Ring-opening can also be initiated by electrophilic attack, as seen in ring-opening fluorination reactions using reagents like Selectfluor. researchgate.netorganic-chemistry.orgacs.org

| Condition | Intermediate/Mechanism | Common Product(s) |

| Photolysis (UV light) | N-O bond homolysis, Azirine intermediate | Oxazole, Ketenimine acs.org |

| Pyrolysis (High Temp.) | Valence isomerization | Rearranged heterocycles acs.org |

| Catalytic Hydrogenation | Reductive N-O cleavage | Enaminone, β-amino alcohol |

| Strong Base (e.g., NaOEt) | Deprotonation-initiated cleavage | α-Cyanoketone, β-Ketonitrile |

Chemical Transformations of the Cyclohexyl Substituent

The cyclohexyl group at the C-3 position, while generally considered chemically robust, provides opportunities for targeted functionalization to modulate the compound's steric and electronic properties.

Direct modification of the saturated cyclohexyl ring can be achieved through modern synthetic methods, primarily involving C-H bond activation or radical-mediated processes. The carbon atom of the cyclohexyl ring attached directly to the isoxazole (C-1') is analogous to a benzylic position, rendering its C-H bond susceptible to oxidation. Other positions on the ring can be functionalized through less selective but effective radical reactions.

Key potential transformations include:

Oxidation: The C-1' position can be oxidized under controlled conditions to introduce a hydroxyl group, which can be further oxidized to a ketone. This introduces a key functional group for a host of subsequent derivatization reactions, such as reductive amination or Wittig reactions.

Radical Halogenation: Free-radical bromination, typically using N-Bromosuccinimide (NBS) with a radical initiator, can introduce a bromine atom onto the ring, favoring the tertiary C-1' position. This new halide can then serve as a handle for nucleophilic substitution or cross-coupling reactions.

Directed C-H Functionalization: While challenging, transition-metal-catalyzed C-H functionalization could offer a pathway for regioselective derivatization. By treating the isoxazole nitrogen as a directing group, it might be possible to achieve C-H activation at the C-2' and C-6' positions of the cyclohexyl ring. nih.gov

| Reaction Type | Reagents & Conditions | Potential Product | Notes |

| Oxidation at C-1' | KMnO₄ or CrO₃ | 3-(1-Oxocyclohexyl)isoxazole derivative | Creates a ketone functional group. |

| Hydroxylation at C-1' | m-CPBA, H₂O | 3-(1-Hydroxycyclohexyl)isoxazole derivative | Introduces a hydroxyl group for further functionalization. |

| Radical Bromination | NBS, AIBN, CCl₄, heat | 3-(Bromo-cyclohexyl)isoxazole derivative | Halogenation primarily at the tertiary C-1' position. |

| C-H Arylation | Pd(OAc)₂, directing group, Ar-Br | 3-(Aryl-cyclohexyl)isoxazole derivative | Hypothetical based on modern C-H activation methods. nih.gov |

The non-planar, chair-like conformation of the cyclohexyl ring has a significant impact on the molecule's three-dimensional structure and reactivity. The cyclohexane (B81311) ring is in a constant state of flux, rapidly interconverting between two chair conformations in a process known as ring-flipping. pressbooks.pub For the 3-cyclohexylisoxazole (B12882079) moiety, this equilibrium involves the isoxazole ring occupying either an axial or an equatorial position.

The principles of conformational analysis predict that the conformer with the bulky isoxazole substituent in the equatorial position will be overwhelmingly favored at equilibrium. libretexts.org This preference minimizes destabilizing steric interactions, specifically 1,3-diaxial strain, that would occur if the large heterocyclic group were in the axial position. pressbooks.pub

Equatorial Conformer (More Stable): The isoxazole ring extends from the "equator" of the cyclohexane ring, minimizing steric clash with axial hydrogens on carbons 3' and 5'.

Axial Conformer (Less Stable): The isoxazole ring is oriented vertically, leading to significant steric repulsion with the two axial hydrogens on the same side of the ring.

This strong conformational preference directly influences the chemical reactivity of the cyclohexyl ring. The accessibility of specific C-H bonds is determined by their orientation. For instance, axial hydrogens are often more sterically hindered than equatorial hydrogens, which could influence the regioselectivity of abstraction reactions. Any reaction proceeding through a transition state that requires a specific geometry (e.g., E2 elimination from a functionalized ring) would be heavily dependent on the conformational equilibrium of the substrate.

Synthesis of Structurally Diversified Derivatives of this compound

The primary route for generating a library of derivatives from the parent compound is through the strategic functionalization of its two main handles: the chloromethyl group at C-5 and the cyclohexyl group at C-3.

The chloromethyl group at the C-5 position of the isoxazole ring is an excellent electrophilic site, highly activated for nucleophilic substitution (Sₙ2) reactions. Its reactivity is analogous to that of a benzylic halide. This allows for the regioselective introduction of a wide variety of functional groups by reacting the parent compound with diverse nucleophiles. The carbon-nucleophile bond formed is typically strong and stable. nih.gov

This pathway enables the synthesis of derivatives containing ethers, esters, amines, azides, thiols, and new carbon-carbon bonds. The reaction conditions are generally mild, proceeding readily with the chosen nucleophile in the presence of a non-nucleophilic base (if required to deprotonate the nucleophile) in a polar aprotic solvent.

| Nucleophile Class | Example Nucleophile | Reagents/Conditions | Resulting C-5 Substituent |

| O-Nucleophiles | Sodium methoxide (B1231860) (NaOMe) | NaH, Methanol, THF | -CH₂OCH₃ (Methoxymethyl) |

| Sodium phenoxide (NaOPh) | Phenol (B47542), K₂CO₃, Acetone | -CH₂OPh (Phenoxymethyl) | |

| N-Nucleophiles | Ammonia (NH₃) | NH₃ in Methanol | -CH₂NH₂ (Aminomethyl) |

| Sodium azide (NaN₃) | NaN₃, DMF | -CH₂N₃ (Azidomethyl) | |

| Morpholine | K₂CO₃, Acetonitrile (B52724) | -CH₂N(CH₂CH₂)₂O (Morpholinomethyl) | |

| S-Nucleophiles | Sodium thiophenoxide (NaSPh) | Thiophenol, NaH, THF | -CH₂SPh (Phenylthiomethyl) |

| C-Nucleophiles | Sodium cyanide (NaCN) | NaCN, DMSO | -CH₂CN (Cyanomethyl) |

| Diethyl malonate anion | NaH, Diethyl malonate, THF | -CH₂CH(CO₂Et)₂ |

Replacing the cyclohexyl group with other substituents allows for a systematic study of how steric bulk and electronic effects modulate the molecule's properties. This exploration is typically achieved by synthesizing analogues from different starting materials rather than by modifying the cyclohexyl group post-synthesis. The synthesis of 3,5-disubstituted isoxazoles often proceeds via a 1,3-dipolar cycloaddition between a nitrile oxide (derived from an aldoxime) and an alkyne. rsc.org By choosing different aldoximes, the C-3 substituent can be varied.

A comparative analysis of potential C-3 substituents reveals the following trends:

Steric Effects: A bulky C-3 substituent like cyclohexyl or tert-butyl can sterically hinder access to the adjacent nitrogen atom (N-2) and the C-4 position of the isoxazole ring. This could influence reactions involving the ring itself, such as metal-catalyzed C-H functionalization or certain cycloadditions. chemrxiv.org

Electronic Effects: The electronic nature of the C-3 substituent can affect the reactivity of the C-5 chloromethyl group. An electron-withdrawing group (EWG) like -CF₃ or a phenyl ring with EWGs would slightly increase the electrophilicity of the C-5 methylene (B1212753) carbon by inductive and/or resonance effects, potentially accelerating Sₙ2 reactions. Conversely, an electron-donating group (EDG) like an alkyl group would have a minor deactivating effect. The electronic properties of the C-3 substituent also have a pronounced effect on the isoxazole ring's stability and susceptibility to photoisomerization. chemrxiv.org

| C-3 Substituent | Class | Steric Effect | Electronic Effect | Predicted Impact on C-5 Reactivity |

| Cyclohexyl | Bulky Alkyl | High | Weakly EDG (Inductive) | Baseline |

| Methyl | Small Alkyl | Low | Weakly EDG (Inductive) | Similar to cyclohexyl |

| tert-Butyl | Bulky Alkyl | Very High | EDG (Inductive) | Minor decrease in electrophilicity |

| Phenyl | Aryl | Medium | Can be EDG or EWG | Depends on phenyl substitution |

| 4-Nitrophenyl | Aryl (EWG) | Medium | Strongly EWG | Increased electrophilicity |

| Trifluoromethyl (-CF₃) | Fluoroalkyl | Medium | Strongly EWG (Inductive) | Significant increase in electrophilicity |

Advanced Analytical Techniques for Chemical Characterization

Spectroscopic Methods for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: This technique identifies the chemical environment of hydrogen atoms (protons). The chemical shift (δ) of a proton signal indicates its electronic environment, the integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For 5-(chloromethyl)-3-cyclohexylisoxazole, one would expect to see distinct signals for the chloromethyl protons, the isoxazole (B147169) ring proton, and the protons of the cyclohexyl group. The chloromethyl protons would likely appear as a singlet in the range of 4.5-5.0 ppm. The isoxazole C4-proton would also be a singlet, typically around 6.0-6.5 ppm. The cyclohexyl protons would present as a series of complex multiplets in the upfield region (1.2-3.0 ppm).

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For the target molecule, characteristic signals would be expected for the isoxazole ring carbons (C3, C4, and C5), the chloromethyl carbon, and the carbons of the cyclohexyl ring. The C3 and C5 carbons of the isoxazole ring are typically observed at lower field (downfield) compared to the C4 carbon.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton couplings within the cyclohexyl ring, while HSQC correlates proton signals with their directly attached carbon atoms, confirming the assignment of both ¹H and ¹³C spectra.

To illustrate, ¹H and ¹³C NMR data for a related 3,5-disubstituted isoxazole, 3-(4-Chlorobutyl)-5-(p-tolyl)isoxazole , are presented below. rsc.org

| ¹H NMR Data (400 MHz, CDCl₃) | ¹³C NMR Data (100 MHz, CDCl₃) |

| Chemical Shift (ppm) | Multiplicity & Coupling (J in Hz) |

| 7.65 | d, J = 8.1 |

| 7.25 | d, J = 8.0 |

| 6.33 | s |

| 3.58 | t, J = 5.9 |

| 2.74 | t, J = 7.0 |

| 2.39 | s |

| 1.92-1.82 | m |

This interactive table provides representative NMR data for an analogous compound, 3-(4-Chlorobutyl)-5-(p-tolyl)isoxazole. rsc.org

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high precision. It measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique elemental formula. For this compound (C₁₀H₁₄ClNO), HRMS would be used to confirm the molecular ion peak corresponding to its exact calculated mass, thereby verifying its elemental composition. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the cyclohexyl group (around 2850-2950 cm⁻¹), C=N stretching of the isoxazole ring (around 1600-1620 cm⁻¹), and C-O stretching of the isoxazole ring (around 1200-1250 cm⁻¹). rsc.orgresearchgate.net The C-Cl stretch of the chloromethyl group would typically appear in the fingerprint region (below 800 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated electronic systems. The isoxazole ring constitutes a chromophore that absorbs UV light. The position of maximum absorbance (λmax) can help confirm the presence of the isoxazole nucleus.

| Illustrative IR Data for 3-Pentyl-5-(p-tolyl)isoxazole rsc.org |

| Wavenumber (cm⁻¹) |

| 2928 |

| 1621 |

| 1602, 1515 |

| 1465, 1427 |

| 820 |

This table shows representative IR absorption bands for a related isoxazole compound. rsc.org

Chromatographic Separations and Purity Determination

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. A typical setup for an isoxazole derivative would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. vedomostincesmp.ru A gradient elution system, where the solvent composition is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. vedomostincesmp.ru Detection is commonly performed using a diode-array detector (DAD), which can provide UV spectra of the separated components, aiding in their identification. derpharmachemica.com Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like many isoxazole derivatives. rsc.org The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be compared to spectral libraries for identification. For this compound, GC-MS would not only serve as a purity check but also provide its mass spectrum, showing the molecular ion and characteristic fragmentation patterns that further confirm its structure.

| Illustrative GC-MS Data for 3-Ethyl-5-(1-methyl-1H-indol-3-yl)isoxazole rsc.org |

| m/z Value |

| 226 |

| 158 |

This table presents an example of mass spectrometry data obtained via GC-MS for a related isoxazole. rsc.org

X-ray Diffraction Analysis for Solid-State Structure Elucidation

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis reveals critical structural parameters. While specific crystallographic data for this compound is not publicly available, the expected findings can be illustrated by considering data from structurally related isoxazole derivatives. For instance, analysis of a related compound, (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone, revealed detailed conformational features of the heterocyclic and alicyclic rings. nih.gov

A hypothetical dataset for this compound, based on typical values for similar organic compounds, is presented below to illustrate the type of information obtained from such an analysis. This data is for illustrative purposes only and does not represent experimentally determined values for this specific compound.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1029 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

From such data, the conformation of the cyclohexyl ring (likely a chair conformation) and the planarity of the isoxazole ring can be confirmed. Furthermore, the analysis would reveal any significant intermolecular interactions, such as hydrogen bonds or halogen bonds, which govern the crystal packing.

In-situ Monitoring Techniques for Reaction Progress and Intermediate Detection

For the synthesis of this compound, which could be formed from the reaction of cyclohexanecarbonitrile (B123593) oxide with propargyl chloride, in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy would be highly informative.

In-situ FTIR Spectroscopy: This technique can be used to follow the disappearance of reactants and the appearance of the product by monitoring characteristic vibrational bands. For example, the strong absorption band of the nitrile oxide intermediate (around 2300 cm⁻¹) would be expected to decrease in intensity over time, while new bands corresponding to the C=N and N-O stretching vibrations of the isoxazole ring (typically in the 1600-1400 cm⁻¹ region) would emerge and grow.

In-situ NMR Spectroscopy: NMR spectroscopy provides detailed structural information about the species in solution. By acquiring NMR spectra at regular intervals during the reaction, it is possible to track the concentration of reactants, intermediates, and the final product. For instance, the appearance of characteristic signals for the protons on the chloromethyl group and the isoxazole ring would signify the formation of this compound. This technique is particularly valuable for identifying and characterizing any transient intermediates that may not be observable by other methods. Recent studies have demonstrated the utility of in-situ NMR in monitoring the kinetics of isoxazoline (B3343090) formation. nih.gov

The data obtained from these in-situ techniques can be used to generate concentration profiles over time, which in turn allows for the determination of reaction rates and the elucidation of the reaction mechanism. A representative table illustrating the type of data that could be collected from in-situ monitoring is shown below.

| Reaction Time (min) | Nitrile Oxide Concentration (mol/L) | Product Concentration (mol/L) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.50 | 0.50 |

| 30 | 0.25 | 0.75 |

| 40 | 0.10 | 0.90 |

| 50 | 0.02 | 0.98 |

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its reactivity. For isoxazole (B147169) derivatives, these methods are frequently employed to predict their behavior in chemical reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms, such as the 1,3-dipolar cycloaddition reactions often used to synthesize the isoxazole ring. mdpi.comnih.gov DFT calculations can map out the energy landscape of a reaction, identifying transition states and intermediates, which helps in predicting the most likely reaction pathways. researchgate.netresearchgate.net For instance, in the synthesis of isoxazole derivatives, DFT can be used to predict the regioselectivity of the reaction, which is crucial for obtaining the desired product. researchgate.net

A theoretical study on the cycloaddition reaction for the formation of a bis-isoxazole derivative highlighted the use of DFT to investigate the regioselectivity, with the theoretical results showing good agreement with experimental findings. researchgate.net The analysis of reaction profiles can confirm whether a reaction proceeds through a one-step or multi-step mechanism. nih.gov

Illustrative Data on Reaction Pathways for Isoxazole Formation (Hypothetical Data based on similar studies)

| Reaction Pathway | Transition State Energy (kcal/mol) | Product Stability (kcal/mol) | Predicted Regioisomer |

|---|---|---|---|

| Pathway A | 25.3 | -15.8 | 3,5-disubstituted |

This table illustrates how DFT calculations can provide quantitative data to predict the favorability of different reaction pathways, leading to specific isomers of isoxazole derivatives.

The three-dimensional shape, or conformation, of a molecule is critical to its function and reactivity. The presence of a flexible cyclohexyl group in 5-(Chloromethyl)-3-cyclohexylisoxazole suggests a complex conformational landscape. Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformations (energy minima). nih.govnih.gov For cyclohexyl-substituted heterocycles, understanding the preferred orientation of the cyclohexyl ring (e.g., axial vs. equatorial) is important. researchgate.net

Conformational analysis using molecular mechanics and semiempirical methods can help explain enantioselectivity in chiral derivatives and define the role of various substituents. nih.gov These studies involve systematically rotating bonds to map out the energy associated with different spatial arrangements of the atoms.

Example of Conformational Energy Minima for a Cyclohexyl-Substituted Heterocycle

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial-Chair | 178.5 | 0.00 |

| Axial-Chair | 55.2 | 2.15 |

This table provides an example of the kind of data generated in conformational analysis, indicating the most stable arrangement of the molecule.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is invaluable for understanding how a solvent can influence the conformation and reactivity of a compound like this compound. nih.gov MD simulations can reveal specific interactions, such as hydrogen bonding, between the solute and solvent molecules, providing a more realistic picture of the molecule's behavior in solution. nih.gov

In studies of isoxazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, which is crucial for drug design. researchgate.netacs.org These simulations can provide insights into how the compound might behave in a biological environment.

In Silico Prediction of Novel Derivatives and Synthetic Accessibility

In silico methods, meaning "performed on computer or via computer simulation," are widely used in the design of new molecules with desired properties. nih.govteknolabjournal.com For this compound, these techniques could be used to predict the properties of novel derivatives by making virtual modifications to its structure. msu-journal.com For example, new potential antimicrobial or anticancer agents can be designed and screened computationally before being synthesized in the lab. researchgate.netnih.gov

The synthetic accessibility of these novel derivatives can also be assessed using computational tools, which can help chemists devise efficient synthetic routes. This approach saves time and resources by prioritizing the synthesis of the most promising compounds.

Structure-Property Relationship Studies Focused on Chemical Reactivity and Stability

Understanding the relationship between a molecule's structure and its properties is a cornerstone of chemistry. For isoxazole derivatives, computational studies can elucidate how different substituents on the isoxazole ring affect its chemical reactivity and stability. researchgate.net For example, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated to predict a molecule's susceptibility to nucleophilic or electrophilic attack. nih.gov

A theoretical study on various isoxazole derivatives using different DFT functionals calculated the HOMO-LUMO energy gap to correlate with their pharmaceutical activities. researchgate.net

Calculated Electronic Properties of Substituted Isoxazoles

| Substituent at C5 | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| -H | -6.8 | -0.5 | 6.3 |

| -CH3 | -6.5 | -0.4 | 6.1 |

| -Cl | -7.0 | -0.9 | 6.1 |

This table illustrates how the electronic properties, and thus the reactivity, of an isoxazole can be tuned by changing the substituents. A smaller energy gap generally implies higher reactivity.

The Versatile Building Block: this compound in Chemical Synthesis and Materials Science

The heterocyclic compound this compound is emerging as a significant and versatile building block in the fields of chemical synthesis and materials science. Its unique structural features, particularly the reactive chloromethyl group attached to the stable isoxazole ring, offer a gateway to a wide array of molecular architectures and functional materials. This article explores the current research applications of this compound, focusing on its role as a synthetic synthon and its potential for integration into advanced polymer systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.